molecular formula C15H16BrNO2 B2920614 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol CAS No. 329777-38-0

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B2920614
CAS No.: 329777-38-0
M. Wt: 322.202
InChI Key: NUWRLAAZIDRJKU-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a bromine atom at the 4-position and an [(4-ethoxyphenyl)amino]methyl group at the 2-position. For instance, similar structures, such as 4-bromo-2-[(E)-(2-chlorophenyl)iminomethyl]phenol, are prepared by reacting 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine in methanol . The ethoxy group (–OCH₂CH₃) in the target compound is an electron-donating substituent, which may enhance solubility in polar solvents and influence coordination chemistry with metal ions.

Properties

IUPAC Name

4-bromo-2-[(4-ethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRLAAZIDRJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-ethoxyaniline with 4-bromo-2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) Electronic Effects Key Properties/Applications References
Target Compound 4-ethoxyphenylamino Electron-donating (–OCH₂CH₃) Potential ligand for metal complexes; enhanced solubility in organic solvents due to ethoxy group
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-dimethylphenylimino Weak electron-donating (–CH₃) Forms stable metal complexes; used in crystallography studies
4-Bromo-2-[(E)-(2-methoxyphenyl)imino]methyl}phenol 2-methoxyphenylimino Electron-donating (–OCH₃) Studied for optical properties; intermediate in organic synthesis
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol 2-chlorophenylimino + Cl at C4 Electron-withdrawing (–Cl) Exhibits planar geometry; used in X-ray crystallography
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol 4-chlorophenylimino Electron-withdrawing (–Cl) Lower solubility in polar solvents; potential antimicrobial agent
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol 3-fluoro-4-methylphenylamino + 6-OCH₃ Mixed effects (–F: withdrawing; –CH₃: donating) Dual substituents may enhance bioactivity; structural analog in pharmaceutical research
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol 4-bromo-3-methylphenylamino + 6-OCH₃ Strong electron-withdrawing (–Br) High density (1.666 g/cm³); predicted pKa ~8.98

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., –OCH₃, –OCH₂CH₃):
    Compounds with methoxy or ethoxy substituents (e.g., , target compound) exhibit increased solubility in organic solvents and reduced acidity compared to halogenated analogs. The ethoxy group in the target compound may further enhance lipophilicity, making it suitable for membrane permeability in drug design.
  • Electron-Withdrawing Groups (e.g., –Cl, –Br):
    Halogenated derivatives (e.g., ) show lower solubility in polar solvents and higher thermal stability. For example, the 4-chlorophenyl analog has a compact crystal structure due to halogen bonding.

Crystallographic and Structural Insights

  • Crystal Packing:
    X-ray diffraction studies (e.g., ) reveal that electron-withdrawing substituents like –Cl and –Br promote tighter molecular packing via halogen bonds and π-π interactions. In contrast, bulkier groups (e.g., –OCH₂CH₃) may introduce steric hindrance, affecting crystal symmetry.
  • Software for Structure Determination: Many analogs (e.g., ) were characterized using SHELXL and SHELXT , ensuring high precision in bond-length (σ(C–C) = 0.005 Å) and angle measurements .

Biological Activity

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a synthetic organic compound that belongs to the class of Schiff bases. Its unique structure, characterized by a bromine atom and an ethoxyphenyl amino group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrNO2, with a molecular weight of approximately 350.23 g/mol. The compound features a bromine substituent and an ethoxy group attached to the phenolic structure, which may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC16H18BrNO2
Molecular Weight350.23 g/mol
Functional GroupsBromine, Ethoxy, Amino

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, altering the activity of various biochemical pathways. This interaction is facilitated by the presence of the phenolic hydroxyl group, which can form hydrogen bonds with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the Schiff base family. For instance, derivatives with similar structural features have demonstrated significant antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate promising efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural similarities with other active Schiff bases .

Case Studies

  • Enzyme Inhibition Studies : In biochemical research, compounds like this compound have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain brominated phenolic compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Protein Interaction Studies : The compound has been utilized in studies examining protein-ligand interactions, where it acts as a bidentate ligand forming stable complexes with metal ions or proteins. This property enhances its utility in proteomics and drug design.

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